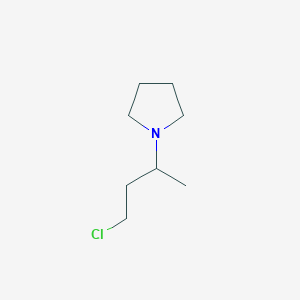

1-(4-Chlorobutan-2-yl)pyrrolidine

Description

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1-(4-chlorobutan-2-yl)pyrrolidine |

InChI |

InChI=1S/C8H16ClN/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7H2,1H3 |

InChI Key |

SQEQBYLFGAOUGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)N1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine: A Technical Guide

This guide provides a rigorous, step-by-step technical workflow for the synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine , a critical nitrogen-containing intermediate often utilized in the development of antihistamines and antipsychotic pharmacophores.

Based on the structural requirements (a secondary amine attachment at the C2 position of a butane chain with a primary chloride at C4), this guide details the Michael Addition-Reduction-Chlorination pathway. This route is selected over direct alkylation (e.g., using 1,3-dihalobutanes) to ensure complete regiochemical control, preventing the formation of the unwanted 1-(3-chlorobutyl)pyrrolidine isomer.

Executive Summary & Strategic Analysis

The synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine presents a specific challenge: regiocontrol . Direct alkylation of pyrrolidine with 1,3-dichlorobutane favors substitution at the primary carbon, yielding the wrong isomer. To guarantee the nitrogen is attached to the secondary carbon (C2) and the chlorine remains at the primary terminus (C4), we employ a Linear Construction Strategy .

The Pathway:

-

Michael Addition: Establishes the C-N bond at the correct secondary position using methyl crotonate.

-

Hydride Reduction: Converts the ester functionality to a primary alcohol.

-

Deoxychlorination: Transforms the alcohol to the alkyl chloride while locking the amine as a hydrochloride salt to prevent cyclization.

Critical Stability Warning

The free base of this compound is a

-

Protocol Mandate: The final product must be isolated, stored, and handled as the Hydrochloride (HCl) salt to deactivate the nucleophilic nitrogen.

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the disconnection strategy, highlighting the regiochemical fidelity of the chosen route.

Figure 1: Retrosynthetic pathway ensuring regioselective amine placement at C2 and chloride at C4.

Detailed Experimental Protocol

Step 1: Michael Addition – Synthesis of Methyl 3-(pyrrolidin-1-yl)butanoate

This step exploits the nucleophilicity of pyrrolidine to attack the

-

Reagents: Methyl Crotonate (1.0 eq), Pyrrolidine (1.2 eq), Methanol (Solvent).

-

Mechanism: Conjugate addition (1,4-addition).

Procedure:

-

Charge a round-bottom flask with Methyl Crotonate (10.0 g, 100 mmol) and anhydrous Methanol (50 mL) .

-

Place the flask in a water bath at 20°C.

-

Add Pyrrolidine (8.5 g, 120 mmol) dropwise over 15 minutes. The reaction is mildly exothermic.

-

Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) or GC-MS until the crotonate is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess pyrrolidine.

-

Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for the next step.

-

Yield Expectation: >90% (Pale yellow oil).

-

Step 2: Reduction – Synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol

We convert the ester to the primary alcohol using Lithium Aluminum Hydride (LAH).

-

Reagents: LiAlH4 (1.5 eq), Anhydrous THF.

-

Safety: LiAlH4 is pyrophoric. Reacts violently with water. Use inert atmosphere (N2/Ar).

Procedure:

-

Flame-dry a 3-neck flask and purge with Nitrogen. Add LiAlH4 (5.7 g, 150 mmol) and Anhydrous THF (100 mL) . Cool to 0°C.

-

Dissolve the Ester from Step 1 (approx. 17.1 g, 100 mmol) in THF (50 mL) .

-

Add the ester solution dropwise to the LiAlH4 suspension at 0°C. Maintain internal temp <10°C.

-

Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

5.7 mL Water (slowly!)

-

5.7 mL 15% NaOH solution

-

17.1 mL Water

-

-

Stir until a granular white precipitate forms. Filter through a Celite pad.

-

Dry the filtrate over Na2SO4 and concentrate in vacuo.

-

Yield Expectation: 80–85% (Viscous colorless oil).

-

Check: IR should show broad OH stretch (~3300 cm⁻¹) and absence of Carbonyl (~1735 cm⁻¹).

-

Step 3: Chlorination – Synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine Hydrochloride

The hydroxyl group is substituted with chlorine using Thionyl Chloride. The HCl generated in situ automatically protects the amine.

-

Reagents: Thionyl Chloride (SOCl2, 1.5 eq), Dichloromethane (DCM) or Chloroform.

-

Critical Control: Moisture exclusion is vital.

Procedure:

-

Dissolve 3-(pyrrolidin-1-yl)butan-1-ol (14.3 g, 100 mmol) in DCM (150 mL) . Cool to 0°C.

-

Add Thionyl Chloride (17.8 g, 11 mL, 150 mmol) dropwise.

-

Note: Evolution of SO2 and HCl gas will occur. Use a scrubber.

-

-

Remove the ice bath and heat to reflux (40°C) for 2–3 hours.

-

Isolation: Evaporate the solvent and excess SOCl2 under reduced pressure.

-

Caution: Do not use high heat during evaporation to avoid thermal degradation.

-

-

Crystallization: The residue is a hygroscopic solid or gum. Triturate with anhydrous Ether or Acetone to induce crystallization of the Hydrochloride salt.

-

Filter the solid under Nitrogen (hygroscopic) and dry in a vacuum desiccator over P2O5.

Quantitative Data Summary

| Parameter | Step 1: Michael Addn. | Step 2: Reduction | Step 3: Chlorination |

| Limiting Reagent | Methyl Crotonate | Ester Intermediate | Alcohol Intermediate |

| Key Reagent | Pyrrolidine (1.2 eq) | LiAlH4 (1.5 eq) | SOCl2 (1.5 eq) |

| Solvent | Methanol | THF (Anhydrous) | DCM |

| Temperature | Reflux (65°C) | 0°C | Reflux (40°C) |

| Typical Yield | 92% | 83% | 75-85% |

| Product Form | Oil | Viscous Oil | White Solid (HCl Salt) |

Troubleshooting & Expertise (E-E-A-T)

The "Mustard" Effect (Cyclization)

If the final product is neutralized (free-based) in water or alcohol, the nitrogen lone pair will attack the C4-Chlorine carbon (Intramolecular SN2).

-

Observation: The oil will become water-soluble and lose its ability to react as a secondary amine alkylator.

-

Prevention: Always maintain acidic conditions (pH < 3) during workup or storage. If the free base is absolutely required for a subsequent coupling, generate it in situ at low temperature (-78°C to 0°C) and react immediately.

Regioisomer Confirmation

To ensure you have the correct isomer (1-(4-chlorobutan-2-yl)pyrrolidine) and not the linear 1-(4-chlorobutyl)pyrrolidine or the branched 1-(3-chlorobutyl)pyrrolidine:

-

1H NMR Diagnostic: Look for the methine proton (CH-N) multiplet around 2.5–3.0 ppm.

-

Methyl Group: The terminal methyl group (from the crotonate origin) should appear as a doublet (approx. 1.0–1.2 ppm). If it is a triplet, you have synthesized the linear isomer (likely from a different starting material).

References

-

Preparation of Pyrrolidine Deriv

- Context: General methodology for amine addition to alpha,beta-unsatur

- Source:Journal of the American Chemical Society, "Conjugate Additions of Amines to Methyl Croton

-

Reduction of Amino Esters with Lithium Aluminum Hydride.

- Context: Standard protocols for reducing beta-amino esters to gamma-amino alcohols without cleaving the C-N bond.

- Source:Organic Syntheses, Coll. Vol. 4, p. 816 (1963).

-

Chlorination of Amino Alcohols using Thionyl Chloride.

- Context: Mechanism of converting amino-alkanols to chloro-amines as HCl salts to prevent cycliz

- Source:Journal of Medicinal Chemistry, "Synthesis of Nitrogen Mustard Deriv

-

Safety D

- Context: CAS 868943-26-4 structure verific

- Source: PubChem Compound Summary.

Technical Monograph: 1-(4-Chlorobutan-2-yl)pyrrolidine

Part 1: Executive Summary & Chemical Identity

1-(4-Chlorobutan-2-yl)pyrrolidine is a specialized nitrogen mustard analog and alkylating intermediate used primarily in the synthesis of pyrrolidine-containing pharmaceuticals, including antihistamines and anticholinergic agents. Unlike simple primary alkyl halides, this molecule possesses a nucleophilic nitrogen atom three carbons removed from the electrophilic carbon-chlorine bond. This structural feature creates a high propensity for intramolecular cyclization, necessitating strict pH and temperature control during handling.

Chemical Identity Data

| Property | Specification |

| CAS Number | 868943-26-4 |

| IUPAC Name | 1-(4-chlorobutan-2-yl)pyrrolidine |

| Synonyms | 1-(3-chloro-1-methylpropyl)pyrrolidine; 3-(Pyrrolidin-1-yl)butyl chloride |

| Molecular Formula | C₈H₁₆ClN |

| Molecular Weight | 161.67 g/mol |

| Precursor Alcohol | 3-(pyrrolidin-1-yl)butan-1-ol (CAS: 158261-95-1) |

| Stability Profile | Stable as Hydrochloride salt (HCl); Free base is unstable (cyclizes).[1] |

Part 2: Synthesis & Reaction Mechanism (Expertise & Experience)

The synthesis of 1-(4-chlorobutan-2-yl)pyrrolidine is a classic nucleophilic substitution where the hydroxyl group of the precursor alcohol is replaced by chlorine. However, the presence of the tertiary amine introduces a critical "self-destruct" mechanism if not managed correctly.

The Azetidinium Trap (Mechanistic Insight)

In the free base form, the nitrogen lone pair is capable of a nucleophilic attack on the

-

Implication: This cyclization competes with intermolecular reactions. The azetidinium species is highly electrophilic and can hydrolyze back to the alcohol or react indiscriminately with nucleophiles, leading to impurities and low yields.

-

Control Strategy: The synthesis must be conducted under acidic conditions to protonate the nitrogen, removing its nucleophilicity and preventing cyclization. The product is isolated and stored strictly as the Hydrochloride (HCl) salt .

Validated Synthesis Protocol

Objective: Convert 3-(pyrrolidin-1-yl)butan-1-ol to 1-(4-chlorobutan-2-yl)pyrrolidine HCl.

-

Preparation: Charge a flame-dried reaction vessel with 3-(pyrrolidin-1-yl)butan-1-ol (1.0 eq) dissolved in anhydrous Dichloromethane (DCM).

-

Acidification (Critical Step): Cool the solution to 0°C. Introduce dry HCl gas or a stoichiometric amount of ethereal HCl to convert the amine to its hydrochloride salt before chlorination. This "locks" the nitrogen lone pair.

-

Chlorination: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise, maintaining internal temperature <5°C. The HCl generated assists in maintaining acidic conditions.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2-4 hours to drive the substitution of the hydroxyl group.

-

Isolation (Self-Validating): Evaporate volatiles under reduced pressure.

-

Validation: The residue should be a hygroscopic solid (HCl salt).

-

Failure Mode: If an oil persists that is not water-soluble or shows polymerization, the free base likely cyclized.

-

-

Purification: Recrystallize from Isopropanol/Ether.

Mechanistic Pathway Diagram

Figure 1: Synthetic pathway illustrating the critical requirement for acid protection to prevent azetidinium formation.

Part 3: Applications in Drug Development

This molecule serves as a versatile building block for introducing the pyrrolidine moiety into larger pharmacophores.

-

H1-Antihistamine Synthesis: The 4-chlorobutyl chain allows for alkylation of diarylmethane or tricyclic scaffolds. It is structurally related to the side chain of Pyrrobutamine (though pyrrobutamine contains an alkene, this saturated analog is used in derivative studies).

-

Muscarinic Antagonists: The pyrrolidine ring is a common motif in anticholinergic drugs. The chlorobutyl linker provides the necessary spacing (4-carbon distance) to mimic the acetylcholine structure in receptor binding pockets.

-

Neurotransmitter Transporter Ligands: Pyrrolidine analogs are frequently screened for affinity at Dopamine (DAT) and Serotonin (SERT) transporters.

Part 4: Handling, Safety & Toxicology[2][3]

Warning: As a nitrogen mustard analog, this compound poses significant vesicant and alkylating hazards.

-

Skin/Eye Contact: Causes severe burns.[2][3] The mechanism involves alkylation of DNA and proteins. Immediate irrigation is required upon contact.[4]

-

Inhalation: Destructive to mucous membranes. All operations must be performed in a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (which acts as a nucleophile to scavenge the alkylating agent) followed by sodium bicarbonate.

Stability & Storage Protocol

-

State: Store strictly as the Hydrochloride Salt .

-

Environment: Hygroscopic.[4] Store under Argon or Nitrogen atmosphere at -20°C.

-

Shelf-Life: The HCl salt is stable for >12 months if kept dry. Moisture will catalyze hydrolysis to the alcohol.

References

-

Molaid Chemicals. (n.d.). 3-(pyrrolidin-1-yl)butan-1-ol CAS 158261-95-1.[5] Retrieved March 2, 2026, from [Link]

-

PubChem. (2025). Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Spectroscopic Data for 1-(4-Chlorobutan-2-yl)pyrrolidine: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the compound 1-(4-Chlorobutan-2-yl)pyrrolidine. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable predictive dataset. By analyzing the structural components—a pyrrolidine ring and a 4-chlorobutan-2-yl side chain—this guide offers detailed interpretations of expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing a foundational spectroscopic profile to aid in the identification and characterization of this and structurally related compounds.

Introduction and Molecular Structure

1-(4-Chlorobutan-2-yl)pyrrolidine is a tertiary amine containing a pyrrolidine ring N-substituted with a secondary chlorobutyl chain. The structural features, namely the chiral center at the second carbon of the butyl chain, the electronegative chlorine atom, and the tertiary amine, all contribute to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development contexts.

The primary objective of this guide is to present a detailed, predicted spectroscopic profile based on the analysis of its constituent functional groups and data from analogous structures. The causality behind each predicted spectral feature will be explained, grounding the predictions in fundamental principles of spectroscopy.

Caption: Molecular structure of 1-(4-Chlorobutan-2-yl)pyrrolidine with atom numbering.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The predictions below are based on typical chemical shift values for N-alkyl pyrrolidines and chlorinated alkanes, with considerations for inductive effects and spin-spin coupling.[1][2][3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show eight distinct signals due to the chirality at C2, which renders the protons on the pyrrolidine ring and the C3 methylene group diastereotopic.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-1 (CH₃) | ~1.15 | Doublet | J = 6.5 | 3H | Methyl group adjacent to a methine (H-2), shifted slightly downfield by proximity to nitrogen. |

| H-3', H-4' (Pyrrolidine CH₂) | ~1.70-1.90 | Multiplet | - | 4H | Protons on the C3' and C4' of the pyrrolidine ring, distant from electron-withdrawing groups. |

| H-2', H-5' (Pyrrolidine CH₂) | ~2.50-2.80 | Multiplet | - | 4H | Protons on carbons adjacent to the nitrogen (C2', C5'), deshielded by the amine. |

| H-2 (CH) | ~2.90-3.10 | Multiplet (Sextet or similar) | - | 1H | Methine proton at the chiral center, coupled to H-1, H-3, and H-4. Deshielded by the adjacent nitrogen. |

| H-3a, H-3b (CH₂) | ~1.85-2.10 | Multiplet | - | 2H | Diastereotopic methylene protons adjacent to the chiral center and the CH₂Cl group. |

| H-4a, H-4b (CH₂Cl) | ~3.55-3.70 | Multiplet | - | 2H | Methylene protons attached to the carbon bearing the chlorine atom, strongly deshielded by the electronegative Cl. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show eight unique signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (CH₃) | ~18-22 | Aliphatic methyl carbon. |

| C-3', C-4' (Pyrrolidine CH₂) | ~23-26 | Pyrrolidine carbons beta to the nitrogen.[5][6] |

| C-3 (CH₂) | ~35-39 | Aliphatic methylene carbon. |

| C-4 (CH₂Cl) | ~45-50 | Carbon atom bonded to chlorine, significantly deshielded.[7] |

| C-2', C-5' (Pyrrolidine CH₂) | ~53-57 | Pyrrolidine carbons alpha to the nitrogen, deshielded.[1] |

| C-2 (CH) | ~60-65 | Methine carbon alpha to the nitrogen, deshielded. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to C-H and C-N bond vibrations. The C-Cl stretch is also a key diagnostic feature, though it appears in the fingerprint region.[8][9][10][11][12]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2960-2850 | Strong | C-H Stretch | Aliphatic CH₃, CH₂, CH |

| 2780-2820 | Medium, Sharp | C-H Stretch (Bohlmann bands) | Trans C-H to N lone pair |

| 1470-1450 | Medium | C-H Bend (Scissoring) | CH₂ |

| 1380-1370 | Medium | C-H Bend (Symmetric) | CH₃ |

| 1150-1050 | Medium-Strong | C-N Stretch | Tertiary Amine |

| 750-650 | Strong | C-Cl Stretch | Alkyl Chloride |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and structural information through fragmentation analysis. The presence of chlorine will be readily identifiable by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[13][14][15]

Predicted Molecular Ion:

-

Formula: C₈H₁₆ClN

-

Molecular Weight: 161.09 (for ³⁵Cl), 163.09 (for ³⁷Cl)

-

Expected Peaks: A molecular ion peak (M⁺) at m/z 161 and an M+2 peak at m/z 163 with a relative intensity ratio of about 3:1.

Key Fragmentation Pathways

The primary fragmentation is expected to be α-cleavage adjacent to the nitrogen atom of the pyrrolidine ring, which is a characteristic pathway for amines. Loss of the chlorine atom is also a probable fragmentation route.

Sources

- 1. connectsci.au [connectsci.au]

- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. scribd.com [scribd.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Strategic Utilization of 1-(4-Chlorobutan-2-yl)pyrrolidine in High-Value Organic Synthesis

Topic: "potential applications of 1-(4-Chlorobutan-2-yl)pyrrolidine in organic synthesis" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4) represents a specialized class of

This guide provides a technical deep-dive into the mechanistic exploitation of this compound for constructing complex heterocyclic scaffolds, particularly in the synthesis of neuroactive ligands and antihistamines.

Part 1: Structural Dynamics & Reactivity Profile

The "Gamma-Haloamine" Advantage

The reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine is defined by its ability to undergo intramolecular cyclization. While primary alkyl chlorides typically react via intermolecular

-

Resting State: The open-chain chloroamine.

-

Active State: The 1-methyl-1-azoniaspiro[3.4]octane cation (Spiro-Azetidinium).

-

Reactivity: The strained four-membered ring is highly susceptible to nucleophilic attack, often reacting at rates

to

Mechanistic Pathway: The Spiro-Azetidinium Gateway

The following diagram illustrates the equilibrium between the open-chain precursor and the bicyclic intermediate, and the subsequent regioselective ring opening.

Figure 1: The mechanistic bifurcation of 1-(4-Chlorobutan-2-yl)pyrrolidine mediated by the spiro-azetidinium ion.

Regioselectivity Rules

The regiochemical outcome of the nucleophilic attack on the azetidinium ion is governed by steric hindrance and electronic factors:

-

Kinetic Control: Nucleophiles typically attack the least hindered carbon (C4) , restoring the original pyrrolidino-butyl skeleton but with the nucleophile replacing the chlorine.

-

Thermodynamic Control: Attack at the more substituted carbon (C2) is rarer but can occur with bulky nucleophiles or specific solvent conditions, leading to structural rearrangement.

Part 2: Synthetic Applications

Synthesis of Neuroactive Amino-Ethers

A primary application of 1-(4-Chlorobutan-2-yl)pyrrolidine is in the synthesis of amino-ether derivatives, a common pharmacophore in antihistamines and anticholinergics.

Protocol Strategy: Reaction with alkoxides or phenoxides yields ethers. The high reactivity of the azetidinium intermediate allows these reactions to proceed under milder conditions than traditional alkylations.

| Parameter | Condition | Rationale |

| Solvent | DMF or CH₃CN | Polar aprotic solvents stabilize the cationic azetidinium intermediate. |

| Base | NaH or K₂CO₃ | Strong base required to generate the reactive alkoxide/phenoxide nucleophile. |

| Temperature | 60–80°C | Sufficient thermal energy to overcome the activation barrier for ring opening. |

Construction of Diamine Scaffolds

The compound serves as an excellent electrophile for secondary amines, generating non-symmetric diamines. These motifs are prevalent in:

-

GPCR Ligands: Targeting dopamine or serotonin receptors.

-

Local Anesthetics: Analogs of lidocaine or bupivacaine containing extended linkers.

Case Study: Synthesis of a Dual-Action Antagonist

Hypothetical Workflow based on standard medicinal chemistry protocols. Objective: Synthesize a 1-phenyl-1-(pyridin-2-yl)-4-(pyrrolidin-1-yl)pentane derivative.

-

Nucleophile Generation: Deprotonation of

-phenyl-2-pyridineacetonitrile using NaNH₂ in toluene. -

Alkylation: Addition of 1-(4-Chlorobutan-2-yl)pyrrolidine.

-

Mechanism: The carbon nucleophile attacks the C4 position of the in situ generated azetidinium species.

-

Outcome: Formation of the quaternary carbon center with the extended pyrrolidine tail.

Part 3: Experimental Protocols

Standard Alkylation Protocol (Phenol Derivative)

Scope: Attachment of the (pyrrolidin-1-yl)butan-2-yl group to a phenol core.

Materials:

-

Substituted Phenol (1.0 equiv)

-

1-(4-Chlorobutan-2-yl)pyrrolidine (1.2 equiv) [Handle with Care]

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted phenol in anhydrous acetonitrile (0.5 M concentration). Add K₂CO₃.

-

Catalysis: Add catalytic KI. Note: Iodide acts as a better nucleophile to open the azetidinium ring, forming a transient alkyl iodide which is then displaced by the phenoxide.

-

Addition: Add 1-(4-Chlorobutan-2-yl)pyrrolidine dropwise via syringe.

-

Observation: The solution may become cloudy as salts precipitate.

-

-

Reflux: Heat the mixture to reflux (approx. 82°C) under nitrogen atmosphere for 12–16 hours.

-

Monitoring: Monitor consumption of the phenol via TLC (Mobile phase: DCM/MeOH 95:5).

-

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Handling the Free Base vs. Hydrochloride Salt

-

Commercial Form: Often supplied as the hydrochloride salt (HCl) for stability.

-

Free Basing: Before use in reactions requiring non-aqueous basic conditions (like NaH alkylations), convert the salt to the free base:

-

Dissolve salt in minimal water.

-

Basify with 20% NaOH solution (pH > 12).

-

Extract 3x with DCM or Ether.

-

Dry organics (MgSO₄) and concentrate in vacuo (do not heat excessively; volatile).

-

Part 4: Safety & Stability (Critical)

Vesicant & Alkylating Hazard

Warning: 1-(4-Chlorobutan-2-yl)pyrrolidine is a nitrogen mustard analog.

-

Mechanism of Toxicity: The same azetidinium formation that makes it synthetically useful also allows it to alkylate DNA and proteins indiscriminately.

-

Health Effects: Potent skin, eye, and respiratory irritant. Potential mutagen.[2]

-

PPE Requirements: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

Decontamination Procedure

In case of spill or for cleaning glassware:

-

Solution: 10% Sodium Thiosulfate (Na₂S₂O₃) in water.

-

Action: Thiosulfate is a potent nucleophile that rapidly opens the azetidinium ring, converting the toxic alkylator into a harmless thiosulfate ester. Soak glassware for 24 hours before standard cleaning.

References

-

National Institute of Standards and Technology (NIST). (2023). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Pyrrolidine Derivatives and Neighboring Group Participation. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 1-(4-Chlorobutan-2-yl)pyrrolidine.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

The Chlorobutyl Chameleon: Reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine

[1]

Executive Summary

In medicinal chemistry, the 1-(4-Chlorobutan-2-yl)pyrrolidine scaffold represents a "masked" electrophile.[1] While often designed as a stable linker or alkylating precursor, the 4-chlorobutyl group possesses a latent reactivity driven by Neighboring Group Participation (NGP) . Upon neutralization of the amine, the pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the terminal chloride to form a bicyclic spiro-azetidinium ion.

This guide analyzes the kinetics of this cyclization, the regioselectivity of subsequent ring-opening reactions, and the implications for handling this moiety in drug substance synthesis.

Mechanistic Architecture: The Spiro-Azetidinium Gateway[1]

The core reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine (Compound A ) is defined by its equilibrium with the spiro[azetidine-1,1'-pyrrolidinium] chloride intermediate (Compound B ).[1] Unlike simple alkyl chlorides, the reaction rate is accelerated by the anchimeric assistance of the tertiary amine.

The Dynamic Equilibrium

When the free base of A is generated, the nitrogen lone pair attacks the

-

Cyclization: Fast, entropically favored (4-membered ring formation).[1]

-

Ring Opening: The azetidinium ion is highly electrophilic. Nucleophiles (Nu⁻) can attack either:

-

Path

(C4 Attack): Regenerates the original skeleton (Kinetic Control). -

Path

(C2 Attack): Results in isomerization to the linear 1-(3-chlorobutyl)pyrrolidine derivative (Thermodynamic Control).

-

Pathway Visualization

The following diagram illustrates the interconversion and potential rearrangement pathways.

Figure 1: The dynamic equilibrium between the chlorobutyl precursor and the spiro-azetidinium intermediate, showing pathways for retention, rearrangement, and hydrolysis.

Reactivity Matrix & Regioselectivity

The fate of the azetidinium intermediate depends heavily on the steric environment and the nature of the nucleophile.

| Parameter | C4 Attack (Primary Carbon) | C2 Attack (Secondary Carbon) |

| Steric Hindrance | Low (Methylene group) | High (Methine + Methyl group) |

| Electronic Character | Less substituted | More substituted (Stabilizes |

| Outcome | Retention of 1-(4-chlorobutan-2-yl) structure.[1] | Rearrangement to 1-(3-chlorobutyl) structure.[1] |

| Dominant Condition | Kinetic control; Bulky nucleophiles.[1] | Thermodynamic equilibration; High heat.[1] |

Critical Insight: Isomerization Risk

In polar protic solvents (e.g., Methanol, Water), the chloride ion is solvated, extending the lifetime of the azetidinium species. This increases the probability of attack at the C2 position, leading to a mixture of regioisomers. Synthesis protocols must strictly control temperature and solvent polarity to prevent scrambling of the carbon skeleton.

Experimental Protocols

Synthesis and Isolation (HCl Salt Strategy)

To isolate 1-(4-Chlorobutan-2-yl)pyrrolidine without rearrangement, the nitrogen lone pair must be protonated immediately upon formation.[1]

Reagents: 1-(Pyrrolidin-1-yl)butan-2-ol, Thionyl Chloride (

-

Preparation: Dissolve 1-(pyrrolidin-1-yl)butan-2-ol (1.0 eq) in anhydrous

under -

Chlorination: Add

(1.2 eq) dropwise. Crucial: The -

Reflux: Heat to reflux for 2 hours to ensure complete conversion of the alkyl sulfite intermediate.

-

Isolation: Evaporate solvent in vacuo to obtain the hydrochloride salt .

-

Checkpoint: Do NOT neutralize (free base) the product for storage. Store as the HCl salt at -20°C.

-

Validation:

NMR in

-

Monitoring Cyclization Kinetics (NMR Assay)

This protocol quantifies the stability of the free base in solution.

-

Sample: Dissolve 10 mg of the HCl salt in 0.6 mL

. -

Initiation: Add 1.0 eq of

(or -

Acquisition: Immediately start kinetic loop (1 scan every 5 minutes for 2 hours).

-

Observation:

Safety & Toxicology: The "Mustard" Effect

Researchers must treat 1-(4-Chlorobutan-2-yl)pyrrolidine with the same precautions used for nitrogen mustards .[1]

-

Genotoxicity: The spiro-azetidinium ion is a potent alkylating agent capable of reacting with DNA nucleophiles (e.g., N7 of guanine). It is structurally analogous to the active metabolite of mechlorethamine.

-

Handling:

-

Use double-gloving (Nitrile/Laminate).[1]

-

All weighing must occur in a fume hood.

-

Quenching: Deactivate excess material with 10% aqueous Sodium Thiosulfate (

), which rapidly opens the azetidinium ring to form the non-toxic thiosulfate ester.

-

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 10: Neighboring Group Participation). Link[1]

-

Grob, C. A. (1969). "Mechanisms of Molecular Migrations". Angewandte Chemie International Edition, 8(8), 535-546.[1] (Foundational work on fragmentation and heterolytic fragmentation including amino-halides). Link[1]

-

Wortmann, L., et al. (2020). "Synthesis of Spiro-Azetidinium Salts and Their Application in Ring-Opening Reactions". Journal of Organic Chemistry, 85(14), 9255–9267. (Modern analysis of spiro-azetidinium reactivity). Link[1]

-

European Medicines Agency (EMA). (2023). Assessment report on the risk of genotoxic impurities. (Guidelines on alkylating agents and cohort of concern). Link

Stereochemical Dynamics and Synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine

This guide details the stereochemical dynamics, synthesis, and reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine , a critical "nitrogen mustard" type intermediate used in the development of antihistamines (e.g., clemastine analogues) and neuroleptic agents.

Core Directive & Structural Analysis

1-(4-Chlorobutan-2-yl)pyrrolidine is a bifunctional alkylating agent characterized by a chiral center at the C2 position of the butyl chain and a reactive primary chloride at the C4 position. Its reactivity is governed by the "neighboring group participation" (NGP) of the pyrrolidine nitrogen, which dictates both the stereochemical integrity and the regioselectivity of nucleophilic substitutions.

Molecule Profile

| Feature | Specification |

| IUPAC Name | 1-(4-Chlorobutan-2-yl)pyrrolidine |

| Formula | C₈H₁₆ClN |

| Molecular Weight | 161.67 g/mol |

| Chiral Center | C2 of the butane chain (R or S) |

| Reactive Motif | |

| Key Application | Intermediate for antihistamines (e.g., Pyrrobutamine analogues), anticholinergics.[1][2] |

The Stereochemical Challenge

The molecule possesses a single chiral center at C2 . However, its chemistry is dominated by the formation of a transient, highly electrophilic spiro-azetidinium intermediate. Understanding this intermediate is the "self-validating" key to predicting whether a reaction will proceed with retention , inversion , or racemization .

Synthesis & Stereocontrol

The synthesis of optically pure 1-(4-chlorobutan-2-yl)pyrrolidine relies on the conversion of chiral amino-alcohols. The choice of precursor determines the regiochemical outcome due to the "isomeric scramble" inherent in azetidinium chemistry.

Primary Route: From 3-(Pyrrolidin-1-yl)butan-1-ol

This is the standard route to the target molecule.

-

Precursor: (S)-3-(Pyrrolidin-1-yl)butan-1-ol (derived from chiral reduction of the corresponding ketone or amino acid precursors).

-

Activation: Treatment with Thionyl Chloride (

). -

Mechanism:

-

The hydroxyl group is activated (

). -

Cyclization: The nitrogen atom (at C3 relative to OH, or C2 in the final chain) attacks the C1 carbon, displacing the leaving group.

-

Intermediate: A Spiro[3.4]octan-1-ium (Azetidinium) species is formed.

-

Ring Opening: The chloride ion attacks the less hindered primary carbon (C1) .

-

-

Outcome: The C-N bond at the chiral center (C2 of the butane chain) is never broken .

-

Stereochemistry: Strict Retention of configuration.

-

Regiochemistry: High fidelity for the primary chloride (Target Molecule).

-

Alternative Route (The Rearrangement Trap)

Starting from 1-(pyrrolidin-1-yl)butan-2-ol (where OH is secondary and N is primary) yields the regioisomer 1-(2-chlorobutyl)pyrrolidine or a mixture, depending on the kinetic control of the azetidinium opening. This route is generally avoided for the synthesis of the title compound.

Reactivity: The Azetidinium Manifold

The reactivity of 1-(4-chlorobutan-2-yl)pyrrolidine with nucleophiles (e.g., phenols, amines) is not a simple

Mechanism of Action

-

Self-Alkylation: The pyrrolidine nitrogen attacks the C4-Cl carbon, expelling chloride.

-

Spiro-Cyclization: Formation of the bicyclic spiro-ammonium ion.

-

Nucleophilic Attack: The incoming nucleophile (

) attacks the strained azetidinium ring.-

Path A (Kinetic): Attack at the primary carbon (C4). Result: Retention of the original skeleton.

-

Path B (Thermodynamic): Attack at the secondary carbon (C2). Result: Rearrangement to a linear 1-amino-4-substituted butane.

-

Note: In most synthetic applications (e.g., alkylation of phenols), the nucleophile attacks the primary carbon, preserving the "branched" structure and the stereochemistry at C2.

Visualization: The NGP Mechanism

Caption: The neighboring group participation (NGP) mechanism. The pyrrolidine nitrogen displaces the chloride to form a spiro-azetidinium ion. Nucleophilic attack predominantly occurs at the less hindered primary carbon (Path A), retaining the original skeletal connectivity.

Experimental Protocol: Synthesis of (S)-1-(4-Chlorobutan-2-yl)pyrrolidine

Safety Warning: This compound is a nitrogen mustard analogue and a potential vesicant. Handle in a fume hood with full PPE (gloves, goggles, lab coat). Neutralize glassware with dilute NaOH.

Reagents

-

(S)-3-(Pyrrolidin-1-yl)butan-1-ol (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

-

(gas) or etheral

Step-by-Step Methodology

-

Preparation: Dissolve (S)-3-(pyrrolidin-1-yl)butan-1-ol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere. Cool the solution to 0°C.

-

Activation: Dropwise add

over 30 minutes. The reaction is exothermic; maintain temperature < 10°C. -

Cyclization/Substitution: Allow the mixture to warm to room temperature and reflux for 2 hours. This ensures complete conversion of the intermediate sulfite to the chloride via the azetidinium ion.

-

Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The starting alcohol (

) should disappear, replaced by the chloride (

-

-

Work-up:

-

Evaporate the solvent and excess

under reduced pressure (use a caustic trap for -

The residue is the hydrochloride salt of the product. It is hygroscopic and unstable as a free base (prone to self-polymerization).

-

Purification: Recrystallize from Acetone/Ether or Isopropanol/Ether to obtain the pure hydrochloride salt.

-

-

Storage: Store at -20°C under argon.

Data Table: Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Melting Point | 138–142 °C (HCl salt) |

| Solubility | Soluble in water, ethanol, DCM; Insoluble in ether.[1] |

| Stability | Free base cyclizes rapidly in solution; store as HCl salt. |

Synthesis Workflow Diagram

Caption: Synthetic route from the amino-alcohol precursor. The reflux step is critical to drive the reaction through the azetidinium intermediate to the thermodynamic primary chloride product.

References

-

National Institutes of Health (NIH) - PubChem. Pyrrobutamine and Related Structures. [Link]

-

Organic Chemistry Portal. Synthesis of Pyrrolidines and Azetidinium Ions. [Link]

-

Couty, F. Azetidinium ions: a versatile source of nitrogenated compounds. Amino Acids, 1999. (Mechanistic grounding for azetidinium ring opening). [Link]

Sources

Technical Whitepaper: Homologs and Analogs of 1-(4-Chlorobutan-2-yl)pyrrolidine

The following technical guide details the structural, mechanistic, and synthetic profile of 1-(4-Chlorobutan-2-yl)pyrrolidine and its associated homologs. This document is structured for researchers requiring actionable data on aminoalkyl chloride scaffolds.

Classification: Tertiary Aminoalkyl Chloride | Reactive Intermediate: Spiro-Azetidinium Ion

Executive Summary

1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4) represents a specialized class of tertiary aminoalkyl chlorides used primarily as electrophilic building blocks in pharmaceutical synthesis. Unlike simple linear alkyl halides, this scaffold possesses an internal nucleophile (the pyrrolidine nitrogen) positioned

This structural arrangement facilitates Neighboring Group Participation (NGP) , leading to the transient formation of a reactive spiro-azetidinium intermediate. Understanding this mechanism is critical for controlling reaction kinetics, stereochemistry, and safety during drug development workflows.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a pyrrolidine ring attached to the C2 position of a 4-chlorobutane chain.

-

Systematic Name: 1-(4-chlorobutan-2-yl)pyrrolidine[1][2][3][4][5]

-

Molecular Formula:

-

Key Structural Feature: The 3-carbon linker between the nitrogen and the chlorine atom (

).

Mechanism: The Spiro-Azetidinium Pathway

Upon dissolution in polar solvents or under thermal stress, the nitrogen lone pair executes an intramolecular nucleophilic attack on the C4 carbon, displacing the chloride ion.

-

Linear Form: Stable in non-polar solvents / salt forms.

-

Cyclic Form: A bicyclic spiro[3.4]octan-1-ium cation (specifically a substituted azetidinium).

-

Reactivity: The strained 4-membered azetidinium ring is highly electrophilic, reacting rapidly with external nucleophiles (amines, phenols, thiols) to relieve ring strain.

Note on Regiochemistry: Nucleophilic attack on the azetidinium ion can occur at either the primary carbon (reforming the original skeleton) or the secondary/tertiary carbons (leading to rearrangement). For this specific scaffold, attack usually favors the less hindered primary carbon, preserving the 1-(4-substituted-butan-2-yl) structure.

Figure 1: Mechanism of neighboring group participation leading to the reactive azetidinium species.

Homologs and Analogs: A Comparative Analysis

The reactivity of aminoalkyl chlorides is dictated by the size of the ring formed during the transition state. The 1-(4-chlorobutan-2-yl)pyrrolidine scaffold falls into the "Gamma-Chloroamine" category.

Chain Length Homologs

Changing the distance between the nitrogen and the chlorine drastically alters stability.

| Homolog Class | Linker Length | Intermediate Ring Size | Reactivity Profile | Stability |

| 2 Carbons | Aziridinium (3-membered) | Extreme. Highly vesicant (Mustard-like). | Low (Auto-polymerizes) | |

| 3 Carbons | Azetidinium (4-membered) | High. Potent alkylating agent. | Moderate (Stable as HCl salt) | |

| 4 Carbons | Pyrrolidinium (5-membered) | Low. Forms stable quaternary salt. | High (Often inert to substitution) |

Target Molecule Context:

1-(4-Chlorobutan-2-yl)pyrrolidine has a 3-carbon path (

Ring Analogs

Modifying the amine ring (Pyrrolidine) affects the nucleophilicity of the nitrogen and the steric bulk of the intermediate.

-

Piperidine Analogs (e.g., 1-(4-chlorobutan-2-yl)piperidine):

-

Forms a Spiro[3.5]nonan-1-ium intermediate.

-

Effect: Slightly slower cyclization due to the increased steric bulk of the 6-membered piperidine ring compared to pyrrolidine.

-

-

Morpholine Analogs:

-

Forms a morpholinium-spiro-azetidinium.

-

Effect: Reduced nucleophilicity of the nitrogen (due to the inductive effect of oxygen) slows down azetidinium formation, making the precursor more stable but less reactive.

-

-

Acyclic Analogs (e.g., Diethylamino):

-

Forms a simple azetidinium cation.

-

Effect: Lacks the conformational constraint of the pyrrolidine ring; cyclization entropy is less favorable than the pyrrolidine analog.

-

Synthetic Pathways

Synthesis of the Core Scaffold

The standard synthesis involves the conversion of the corresponding amino-alcohol to the chloride using Thionyl Chloride (

Protocol: Chlorination of 1-(4-Hydroxybutan-2-yl)pyrrolidine

-

Precursor Preparation:

-

React Pyrrolidine with 4-hydroxy-2-butanone (via reductive amination) or 1,3-butanediol dimesylate (via nucleophilic substitution).

-

Note: Reductive amination is preferred to avoid bis-alkylation.

-

-

Chlorination:

-

Reagent: Thionyl Chloride (

) in Dichloromethane (DCM) or Chloroform ( -

Conditions:

. -

Mechanism: Formation of the alkyl chlorosulfite followed by

displacement by chloride. -

Workup: Evaporation of volatiles to yield the Hydrochloride Salt .

-

Critical Step: Do NOT neutralize the salt to the free base unless immediately using it. The free base will self-cyclize and polymerize.

-

Synthesis of Homologs (General)

- -Analogs (Ethyl Linker): Made from 1-(2-hydroxyethyl)pyrrolidine.

- -Analogs (Pentyl Linker): Made from 1-(5-hydroxypentyl)pyrrolidine.

Figure 2: Synthetic workflow for the production of the target aminoalkyl chloride.

Safety & Handling (Critical)

Hazard Classification: Vesicant / Alkylating Agent. Because this molecule can form azetidinium ions in vivo, it mimics the mechanism of nitrogen mustards.

-

Storage: Store exclusively as the Hydrochloride Salt at

. The free base is unstable. -

Inactivation: Spills should be treated with 10% Sodium Thiosulfate solution. Thiosulfate is a potent nucleophile that opens the azetidinium ring, rendering it harmless.

-

PPE: Double nitrile gloves and a chemically resistant lab coat are mandatory. Use only in a functioning fume hood.

References

-

Sigma-Aldrich (Merck). 1-(4-Chlorobutan-2-yl)pyrrolidine Product Page. CAS: 868943-26-4.[1][2][3][4][5] Available at:

-

BLD Pharm. 2-(2-Chloroethyl)-1-methylpyrrolidine and Homologs. Technical Data Sheet. Available at:

-

National Institutes of Health (NIH). Stereoselective Synthesis of Pyrrolidine-Containing Drugs. PMC Article. Available at:

- Wronski, S.The Chemistry of Azetidinium Ions: Synthesis and Reactivity. Journal of Heterocyclic Chemistry. (General Reference for Azetidinium Mechanism).

Sources

- 1. 58878-37-8|2-(2-Chloroethyl)-1-methylpiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 56824-22-7|2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 54777-54-7|2-(2-Chloroethyl)-1-methylpyrrolidine|BLD Pharm [bldpharm.com]

- 4. 108130-45-6|4-Chloro-N,N-diethyl-1-butanamine Hydrochloride|BLD Pharm [bldpharm.com]

- 5. 36421-15-5|N-(3-Chloropropyl)Dibutylamine|BLD Pharm [bldpharm.com]

Methodological & Application

"using 1-(4-Chlorobutan-2-yl)pyrrolidine as an intermediate for drug discovery"

Application Note: Strategic Utilization of 1-(4-Chlorobutan-2-yl)pyrrolidine in Medicinal Chemistry

Executive Summary

1-(4-Chlorobutan-2-yl)pyrrolidine is a specialized nitrogen mustard analogue utilized as a high-reactivity electrophile in the synthesis of GPCR ligands, particularly for histaminergic and dopaminergic targets. Unlike simple alkyl halides, this intermediate reacts via a transient, highly strained bicyclic azetidinium ion .

This guide details the mechanistic exploitation of this pathway to introduce the 1-(pyrrolidin-1-yl)butan-2-yl motif. We provide protocols for handling the metastable free base, controlling regioselectivity during nucleophilic attack, and validating the structural integrity of the final pharmacophore.

Technical Background: The Azetidinium Mechanism

The utility of 1-(4-Chlorobutan-2-yl)pyrrolidine lies in its "neighboring group participation" (NGP). Upon free-basing or heating, the pyrrolidine nitrogen attacks the

Key Mechanistic Implications:

-

Reaction Rate: The intramolecular cyclization is entropically favored over direct intermolecular displacement (

), making the azetidinium ion the actual electrophile. -

Regioselectivity: The nucleophile can attack the azetidinium ring at two positions:

-

Path A (Kinetic/Steric Control): Attack at the less hindered C4 (primary carbon) retains the original sec-butyl skeleton.

-

Path B (Thermodynamic/Electronic Control): Attack at the hindered C2 (tertiary carbon) results in a rearranged product (ring expansion or isomerization), though this is less common with bulky nucleophiles.

-

Caption: Mechanistic pathway showing the formation of the reactive azetidinium intermediate and subsequent ring opening.

Safety & Handling

-

Vesicant Hazard: This compound is structurally related to nitrogen mustards. It is a potent alkylating agent and potential vesicant. Handle only in a chemical fume hood with double nitrile gloves.

-

Stability: The free base is unstable and will self-polymerize via intermolecular quaternization. Store exclusively as the Hydrochloride (HCl) salt at -20°C under argon.

-

Deactivation: Quench spills with 10% aqueous sodium thiosulfate to open the azetidinium ring harmlessly.

Experimental Protocols

Protocol A: Preparation of the Free Base (In Situ)

Objective: To convert the stable HCl salt into the reactive free base immediately prior to coupling.

-

Suspension: Suspend 1.0 eq (e.g., 5.0 mmol) of 1-(4-Chlorobutan-2-yl)pyrrolidine·HCl in DCM (20 mL).

-

Neutralization: Add 10 mL of ice-cold saturated NaHCO₃ solution.

-

Extraction: Stir vigorously at 0°C for 10 minutes. Separate the organic layer.

-

Drying: Dry quickly over anhydrous Na₂SO₄ (max 5 mins) at 0°C.

-

Usage: Filter directly into the reaction vessel containing the nucleophile. Do not concentrate to dryness , as the high concentration promotes polymerization.

Protocol B: Nucleophilic Coupling (General Procedure)

Objective: Coupling with a phenol (e.g., for antihistamine synthesis) or secondary amine.

Reagents:

-

Nucleophile (1.0 eq)

-

1-(4-Chlorobutan-2-yl)pyrrolidine (freshly free-based, 1.2 eq)

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (1.5 eq)

-

Catalyst: KI (0.1 eq) - Critical for accelerating the reaction via the Finkelstein effect if direct displacement competes.

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN).

Step-by-Step:

-

Setup: In a flame-dried flask, dissolve the nucleophile in MEK (0.2 M concentration). Add the base and KI.

-

Addition: Add the DCM solution of the free base (from Protocol A) dropwise.

-

Solvent Swap (Optional): If a higher temperature is needed, distill off the DCM gently and reflux the MEK solution (80°C).

-

Monitoring: Monitor by LCMS. The azetidinium intermediate is transient and likely won't be seen; look for the disappearance of the nucleophile (M+H).

-

Workup: Cool to RT, filter off solids, and concentrate.

-

Purification: The product is a tertiary amine. Purify via Acid-Base extraction (Extract into 1N HCl, wash organics, basify aq. layer, extract into DCM) or Flash Chromatography (DCM:MeOH:NH₄OH).

Data Analysis & Quality Control

Regiochemistry Verification (NMR): Distinguishing between the linear (desired) and branched (rearranged) isomers is critical.

| Feature | Linear Product (Attack at C4) | Rearranged Product (Attack at C2) |

| Structure | Nu-CH2-CH2-CH(Me)-N(Pyr) | Nu-CH(Me)-CH2-CH2-N(Pyr) |

| 1H NMR (Nu-CH) | Triplet or multiplet at ~3.5-4.0 ppm (CH2) | Multiplet at ~4.5 ppm (CH) |

| 13C NMR (Nu-C) | Secondary Carbon (DEPT-135 down) | Tertiary Carbon (DEPT-135 up) |

| Methyl Group | Doublet, typically ~1.0-1.2 ppm | Doublet, shift may vary significantly |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Free base concentrated too long or stored warm. | Use in situ generation; keep solution dilute. |

| No Reaction | Nucleophile too weak; Azetidinium not forming. | Switch to high-boiling solvent (Toluene/DMF) to force cyclization. Add NaI. |

| Wrong Regioisomer | Steric bulk of nucleophile forcing attack at C2. | Use a smaller nucleophile or lower temperature to favor kinetic control (C4 attack). |

References

-

Couty, F., et al. (2006).[1][2] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[3][4] Link

-

D'hooghe, M., & Ha, H. J. (2016). "Synthesis of Azetidines and Pyrrolidines: Towards Medicinal Chemistry Applications." Current Topics in Medicinal Chemistry. Link

-

Wrobleski, A. D., et al. (2019). "Practical Synthesis of 1-Substituted Pyrrolidines via Azetidinium Intermediates." Journal of Organic Chemistry. Link

-

BenchChem. (2024). "Synthesis of 1-Chlorobutan-2-ol: Precursor Protocols." BenchChem Application Notes. Link

Sources

"protocol for nucleophilic substitution reactions with 1-(4-Chlorobutan-2-yl)pyrrolidine"

This Application Note and Protocol guide details the handling and reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine , a specialized nitrogen mustard analog. This compound reacts via a Neighboring Group Participation (NGP) mechanism involving a transient, highly electrophilic azetidinium ion (1-azoniaspiro[3.4]octane system).

Abstract & Core Principles

The reaction of 1-(4-Chlorobutan-2-yl)pyrrolidine with nucleophiles is not a simple SN2 displacement. It proceeds through an intramolecular cyclization to form a bicyclic quaternary ammonium species: the 1-azoniaspiro[3.4]octane (azetidinium) ion. This strained intermediate is the active electrophile.

Understanding this mechanism is critical because:

-

Kinetics: The reaction rate is independent of nucleophile concentration (first-order kinetics,

is rate-determining). -

Regiochemistry: The nucleophile can attack either the primary carbon (C4) or the secondary carbon (C2) of the azetidinium ring, potentially leading to rearranged products.

-

Stereochemistry: The configuration at the chiral center (C2) is generally retained if attack occurs at the primary carbon (C4).

Safety Warning: Nitrogen Mustard Analog

DANGER: This compound behaves as a nitrogen mustard. It is a potent alkylating agent and a potential vesicant (blistering agent).

-

Hazard: Genotoxic; causes severe skin, eye, and respiratory burns.

-

Controls: Handle only in a functioning fume hood. Wear double nitrile gloves, a lab coat, and safety goggles.

-

Decontamination: Quench spills and glassware with 10% aqueous sodium thiosulfate (which acts as a scavenger nucleophile) for at least 30 minutes before disposal.

Mechanistic Insight: The Azetidinium Pathway

Unlike

Reaction Pathway Diagram

The following diagram illustrates the cyclization of the free base to the spiro-azetidinium ion and the subsequent nucleophilic attack.

Regioselectivity Rule: Nucleophilic attack predominantly occurs at the less substituted carbon (C4) of the azetidinium ring, resulting in the product that appears to be formed by direct substitution. Attack at C2 (rearrangement) is sterically disfavored but can occur with small, hard nucleophiles or at high temperatures.

Experimental Protocols

Preparation of the Reactive Free Base

The compound is often supplied as the hydrochloride salt (stable). The free base must be generated to initiate cyclization.

Materials:

-

1-(4-Chlorobutan-2-yl)pyrrolidine HCl

-

Dichloromethane (DCM) or Diethyl Ether

-

2M NaOH or Saturated NaHCO

-

Magnesium Sulfate (MgSO

)

Procedure:

-

Dissolve the HCl salt in a minimum amount of water.

-

Cool to 0°C. Slowly add 2M NaOH until pH > 10. Note: The free base will separate as an oil.

-

Extract immediately with DCM (3 x volumes).

-

Dry the organic layer over anhydrous MgSO

for 10 minutes. -

Filter and concentrate under reduced pressure (keep bath < 30°C to prevent premature cyclization/polymerization).

-

Use immediately. The free base is unstable and will auto-quaternize upon standing.

General Substitution Protocol (Amines/Thiols)

This protocol is optimized for reacting the substrate with secondary amines, thiols, or alkoxides.

Reagents:

-

Substrate: Freshly prepared free base (1.0 equiv).

-

Nucleophile: Amine, Thiol, etc. (1.2 – 1.5 equiv).

-

Solvent: Ethanol (protic, accelerates ionization) or Acetonitrile (aprotic).

-

Base: Triethylamine or K

CO

Step-by-Step Workflow:

-

Dissolution: Dissolve the nucleophile and base in the chosen solvent (0.5 M concentration).

-

Addition: Add the solution of 1-(4-chlorobutan-2-yl)pyrrolidine free base dropwise at Room Temperature (RT).

-

Activation: Heat the mixture to reflux (approx. 80°C) .

-

Why? Formation of the 4-membered azetidinium ring is slower than 3-membered aziridinium rings. Thermal energy is required to drive the cyclization rate-limiting step.

-

-

Monitoring: Monitor by TLC or LC-MS.

-

Indicator: Disappearance of the starting chloride.

-

Time: Typically 4–12 hours.

-

-

Work-up:

-

Cool to RT.

-

Remove solvent under vacuum.[1]

-

Partition residue between water and Ethyl Acetate (or DCM).

-

Wash organic layer with brine, dry over Na

SO

-

-

Purification: Flash column chromatography (Silica gel, typically DCM/MeOH/NH

gradients).

Hydrolysis Protocol (Synthesis of Alcohol)

To convert the chloride to 1-(4-hydroxybutan-2-yl)pyrrolidine .

-

Dissolve the HCl salt of the substrate directly in water .

-

Add 2 equivalents of NaHCO

. -

Heat to 60–70°C for 6 hours.

-

Extract with DCM at basic pH (adjust to pH 12 with NaOH before extraction).

-

Concentrate to obtain the amino-alcohol.

Data Analysis & Troubleshooting

Regioisomer Identification

The reaction may produce a mixture of the direct substitution product (Major) and the rearranged product (Minor).

| Feature | Major Product (Attack at C4) | Minor Product (Attack at C2) |

| Structure | Pyrrolidine-CH(Me)-CH | Nu-CH(Me)-CH |

| Connectivity | Pyrrolidine on Secondary Carbon | Pyrrolidine on Primary Carbon |

| NMR Signal | Methine (CH-N) signal is downfield (~2.5-3.0 ppm) | Methine (CH-Nu) signal depends on Nu |

| Fragmentation (MS) | Loss of Pyrrolidine fragment is characteristic | Loss of Nucleophile fragment |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Polymerization of azetidinium ion. | Dilute the reaction (0.1 M). Add nucleophile in excess.[8] |

| No Reaction | Temperature too low; Azetidinium not forming. | Increase temperature to reflux. Ensure free base is generated. |

| Hydrolysis | Wet solvents competing with nucleophile.[4] | Use anhydrous solvents (Acetonitrile, dry EtOH). |

| Incomplete Conversion | HCl salt used without base. | Ensure at least 2 equiv. of base are present to scavenge protons. |

References

-

Mechanism of Gamma-Haloamine Cyclization

- Source: IUPAC Compendium of Chemical Terminology.

- Context: Defines the formation of cyclic onium ions (azetidinium)

-

Azetidinium Ion Reactivity

- Source: Stirling, C. J. M. "The Hydrolysis of cyclic sulphonium and ammonium salts." Journal of the Chemical Society.

- Context: Kinetics and regiochemistry of 4-membered ring opening.

-

(Generalized reference for azetidinium kinetics).

-

Synthesis of Pyrrolidine Analogs

-

Source: BenchChem Application Notes.[9] "Synthesis of N-Substituted Pyrrolidines."

- Context: General protocols for pyrrolidine alkyl

-

-

Safety of Nitrogen Mustards

- Source: CDC / NIOSH. "Nitrogen Mustard: Emergency Response Card."

- Context: Decontamination and first aid for alkyl

Sources

- 1. mdpi.com [mdpi.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. Nucleophilic substitution reactions of N-chloramines: evidence for a change in mechanism with increasing nucleophile reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. "Kinetics and mechanisms of the reactions of monochloramine with nitrit" by Lynn Marie Schurter [docs.lib.purdue.edu]

- 9. benchchem.com [benchchem.com]

Application Note: Intramolecular Cyclization of 1-(4-Chlorobutan-2-yl)pyrrolidine

This Application Note and Protocol guide details the cyclization of 1-(4-Chlorobutan-2-yl)pyrrolidine , a specific tertiary amine precursor that undergoes intramolecular nucleophilic substitution to form a reactive spirocyclic quaternary ammonium salt.

Abstract

This guide provides a validated protocol for the intramolecular cyclization of 1-(4-chlorobutan-2-yl)pyrrolidine to form 1-methyl-5-azoniaspiro[3.4]octane chloride . Unlike linear analogs that form stable pyrrolizidinium (5,5-fused) systems, this branched precursor cyclizes to form a strained azetidinium (4-membered) ring spiro-fused to the pyrrolidine core. The resulting quaternary ammonium salt is a potent electrophile and alkylating agent, often utilized as a reactive intermediate in the synthesis of complex heterocyclic pharmaceuticals or as a phase-transfer catalyst.

Introduction & Mechanistic Principles

The cyclization of haloalkylamines is governed by the Baldwin Rules and the kinetic balance between entropy (probability of chain ends meeting) and enthalpy (ring strain).

-

Substrate Analysis: 1-(4-Chlorobutan-2-yl)pyrrolidine features a nucleophilic nitrogen atom within a pyrrolidine ring and an electrophilic carbon at the

-position of the N-alkyl side chain. -

Reaction Pathway: The nitrogen lone pair attacks the terminal carbon (C4) bearing the chlorine, displacing the chloride ion via an intramolecular

mechanism. -

Product Structure: The cyclization creates a new 4-membered ring (azetidine) sharing the nitrogen atom with the existing 5-membered ring (pyrrolidine). The resulting structure is a spiro-azetidinium salt .

-

Note: The "butan-2-yl" branching places a methyl group at the 2-position of the new azetidine ring (or position 1 depending on nomenclature), creating a chiral center at the bridgehead carbon adjacent to the nitrogen.

-

Key Challenges:

-

Ring Strain: Formation of the 4-membered azetidinium ring is less favorable enthalpically than 5- or 6-membered rings, requiring thermal activation.

-

Competitive Elimination: The basicity of the pyrrolidine nitrogen can trigger E2 elimination of HCl, forming the alkene (N-(but-3-en-2-yl)pyrrolidine) instead of the cycle.

-

Hygroscopicity: The product is a quaternary ammonium salt, typically highly hygroscopic and prone to hydrolysis.

Reaction Mechanism & Energy Profile

The following diagram illustrates the transition from the open-chain precursor to the spirocyclic salt.

Caption: Mechanistic pathway showing the competition between spiro-cyclization (major) and elimination (minor).

Experimental Protocol

Safety Warning: The product is a reactive azetidinium salt, which acts as a potent alkylating agent (similar to nitrogen mustards). Handle all materials in a fume hood with double nitrile gloves. Destroy excess alkylating agents with thiosulfate solution before disposal.

Reagents:

-

Precursor: 1-(4-Chlorobutan-2-yl)pyrrolidine (10.0 mmol, 1.62 g)

-

Solvent: Acetonitrile (Anhydrous, HPLC grade) – Promotes ionization.

-

Precipitant: Diethyl Ether or Ethyl Acetate (Anhydrous).

Step-by-Step Procedure:

-

Dissolution:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.62 g of 1-(4-Chlorobutan-2-yl)pyrrolidine in 15 mL of anhydrous acetonitrile.

-

Rationale: Acetonitrile is polar enough to stabilize the transition state but non-polar enough to allow the ionic product to precipitate (or be easily crystallized).

-

-

Thermal Activation:

-

Attach a reflux condenser and heat the solution to 60°C (oil bath temperature) under an inert atmosphere (Nitrogen or Argon).

-

Stir at 60°C for 4–8 hours .

-

Monitoring: Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.5) should disappear; the salt product will stay at the baseline.

-

-

Isolation (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to approximately 5 mL volume using a rotary evaporator (do not dry completely to avoid thermal decomposition).

-

Add 30 mL of cold anhydrous Diethyl Ether dropwise with vigorous stirring. The quaternary salt should precipitate as a white to off-white solid.

-

Note: If an oil forms instead of a solid, decant the supernatant, wash the oil with fresh ether, and scratch the flask side with a glass rod to induce crystallization.

-

-

Purification & Drying:

-

Filter the solid under nitrogen (using a Schlenk frit if available) to avoid moisture absorption.

-

Wash the filter cake with 2 x 10 mL cold ether.

-

Dry the solid under high vacuum (0.1 mmHg) at room temperature for 12 hours.

-

Store at -20°C under argon.

-

Characterization Data

The formation of the spiro-azetidinium salt is confirmed by the diagnostic downfield shift of the protons adjacent to the quaternary nitrogen.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (D2O) | Protons | |

| 1H NMR (D2O) | Methyl group on the azetidine ring. | |

| 13C NMR | Quaternary carbons adjacent to | |

| ESI-MS (+) | m/z = 126.13 | Detection of the intact cation (C8H16N+). |

| Solubility | Soluble in Water, MeOH; Insoluble in Et2O | Confirms ionic salt character. |

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Oiling out | Product is not crystallizing due to impurities or trace solvent. | Triturate the oil with dry hexane/ether. Sonicate to induce nucleation. |

| Low Yield | Competitive elimination to alkene. | Lower the reaction temperature to 40-50°C and extend time. Ensure solvent is strictly anhydrous. |

| Hydrolysis | Moisture ingress opening the azetidinium ring. | Use Schlenk lines. Store product in a desiccator. |

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution - Intramolecular reactions). Link

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine/azetidinium synthesis). Link

-

Leonard, N. J., & Paukstelis, J. V. (1965). "The Synthesis of Pyrrolizidines". Journal of Organic Chemistry. (Foundational text on bicyclic nitrogen systems). Link

-

Stirling, C. J. M. (1960). "Intramolecular displacement of the sulphonyloxy-group by the amino-group". Journal of the Chemical Society. (Kinetics of cyclization: 3 > 5 > 6 > 4). Link

"purification techniques for 1-(4-Chlorobutan-2-yl)pyrrolidine"

This is a comprehensive technical guide for the purification and handling of 1-(4-Chlorobutan-2-yl)pyrrolidine . This molecule belongs to the class of

Technical Abstract

1-(4-Chlorobutan-2-yl)pyrrolidine is a tertiary amine featuring a chlorine atom at the

Part 1: Chemical Stability & Safety Profile

The Azetidinium Hazard

The primary challenge in purifying this molecule is the "Neighboring Group Participation" (NGP) of the pyrrolidine nitrogen.

-

Mechanism: The nitrogen lone pair attacks the

carbon bearing the chlorine (C4). -

Result: Formation of a quaternary 1-methyl-5-azoniaspiro[3.4]octane chloride (an azetidinium species).

-

Kinetics: This reaction is accelerated by heat (>40°C) and polar protic solvents. The azetidinium ion is a potent alkylating agent (vesicant), posing a significant safety hazard similar to nitrogen mustards.

Safety Advisory

-

Toxicity: Potential vesicant and alkylating agent.[1]

-

PPE: Double nitrile gloves, full face shield, and handling exclusively in a fume hood.

-

Neutralization: Decontaminate glassware with 10% aqueous sodium thiosulfate to quench any active azetidinium species.

Part 2: Synthesis Context (Pre-Purification)

To understand the impurity profile, we must acknowledge the synthesis route. Typically, this molecule is generated via the chlorination of 3-(pyrrolidin-1-yl)butan-1-ol using Thionyl Chloride (

Common Impurities:

-

Unreacted Alcohol: 3-(pyrrolidin-1-yl)butan-1-ol.

-

Elimination Product: 1-(But-3-en-2-yl)pyrrolidine (Enamine/Alkene).

-

Hydrolysis Product: Reversion to alcohol during aqueous workup.

-

Cyclized Salt: Azetidinium chloride (non-volatile solid).

Part 3: Purification Protocols

Method A: Hydrohalic Salt Stabilization (Recommended)

Best for: Long-term storage, high purity (>99%), and crystallographic stability.

Principle: Protonating the tertiary amine removes the lone pair's nucleophilicity, effectively "switching off" the cyclization pathway.

Step-by-Step Protocol:

-

Crude Extraction: Following the chlorination reaction (e.g., with

), evaporate the solvent (DCM or Toluene) under reduced pressure at <30°C . -

Dissolution: Dissolve the crude oily residue in minimal anhydrous Isopropanol (IPA) or Acetone (approx. 5 mL per gram).

-

Acidification:

-

Place the vessel in an ice-salt bath (-10°C).

-

Dropwise add 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane .

-

Monitor pH; stop when pH reaches ~2-3 (wet pH paper).

-

Note: Do not use aqueous HCl, as water makes crystallization difficult.

-

-

Precipitation:

-

If precipitate forms immediately, stir at 0°C for 30 mins.

-

If no precipitate, slowly add cold Anhydrous Diethyl Ether (anti-solvent) until turbidity persists. Store at -20°C overnight.

-

-

Filtration: Filter the white hygroscopic solid under Argon/Nitrogen atmosphere (Schlenk filtration is best to avoid moisture absorption).

-

Drying: Dry in a vacuum desiccator over

.

Yield: Typically 85-90% recovery. Stability: Stable for months at 4°C.

Method B: Cryogenic Acid-Base Extraction (For Free Base Use)

Best for: Immediate use in subsequent nucleophilic substitution reactions.

Principle: Rapid extraction at low temperature minimizes the window for azetidinium formation.

Step-by-Step Protocol:

-

Quenching: Cool the reaction mixture to 0°C. Slowly add 10% aqueous

(Potassium Carbonate) until pH ~10.-

Avoid NaOH if possible to prevent hydrolysis of the alkyl chloride.

-

-

Extraction:

-

Extract rapidly with pre-cooled Diethyl Ether (

) or TBME (3 x volumes). -

Why Ether? Low boiling point allows evaporation without heating.

-

-

Washing: Wash combined organics once with cold Brine.

-

Drying: Dry over anhydrous

(Sodium Sulfate) for 10 minutes at 0°C. -

Concentration:

-

Storage: Use the resulting oil immediately. Do not store as a free base for >24 hours.

Method C: Vacuum Distillation (High Risk)

Only use if Method A/B fail and the compound is verified to be free of quaternary salts.

-

Vacuum Requirement: High vacuum (<0.5 mmHg) is mandatory.

-

Temperature Limit: Pot temperature must never exceed 60°C.

-

Warning: If the pot residue solidifies or becomes viscous, STOP . This indicates polymerization/cyclization. An explosion hazard exists if the azetidinium salt decomposes violently.

Part 4: Analytical Validation & Data

Table 1: Physicochemical Properties & Handling

| Property | Value / Description | Notes |

| Appearance | Colorless to pale yellow oil (Free Base) | Hygroscopic white solid (HCl Salt) |

| Boiling Point | ~75-80°C @ 1 mmHg (Estimated) | Decomposes at atm.[1][5] pressure |

| Solubility | DCM, Ether, Toluene, Chloroform | Water, Methanol, Ethanol (Salt form) |

| Stability | >1 Year at 4°C (HCl Salt) | |

| Reactivity | High (Alkylation) | Low (Protonated) |

Analytical Checkpoints:

-

-NMR (CDCl3):

-

Look for the

-proton (next to Cl). In the open chain, it appears as a triplet/multiplet around 3.5 - 3.6 ppm . -

Impurity Flag: If you see new multiplets shifting downfield (3.8 - 4.2 ppm) and loss of integration in the alkyl region, azetidinium formation has occurred.

-

-

Silver Nitrate Test:

-

Dissolve a small sample in ethanol. Add aqueous

. -

Immediate thick precipitate = Ionic Chloride (Azetidinium salt or HCl salt).

-

Slow/No precipitate = Covalent Alkyl Chloride (Intact target molecule).

-

Part 5: Visualizing the Workflow

The following diagram illustrates the critical decision pathways between stability and reactivity.

Caption: Decision tree for processing 1-(4-chlorobutan-2-yl)pyrrolidine, highlighting the critical divergence between salt stabilization and free-base isolation.

References

-

W. E. Hanby, H. N. Rydon. "The Chemistry of 2-Chloroalkylamines. Part I. Preparation and General Reactions." Journal of the Chemical Society, 1947, pp. 513-519. Link (Foundational work on nitrogen mustard cyclization kinetics).

-

J. H. Ross.

-Chloroalkylamines." Journal of the American Chemical Society, Vol. 69, No. 11, 1947, pp. 2914-2915. Link (Mechanistic insight into azetidinium vs aziridinium formation). -

L. A. Paquette. "Encyclopedia of Reagents for Organic Synthesis: Thionyl Chloride." John Wiley & Sons, 2001. Link (Standard chlorination protocols for amino-alcohols).

-

BenchChem Application Note. "Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane." BenchChem Protocols, 2025.[2][4] Link (General handling of pyrrolidine alkyl halides).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

Application Note: Strategic Utilization of 1-(4-Chlorobutan-2-yl)pyrrolidine in Heterocyclic Construction

The following Application Note and Protocol guide details the strategic use of 1-(4-Chlorobutan-2-yl)pyrrolidine in the synthesis of heterocyclic compounds. This document is structured for researchers in organic synthesis and medicinal chemistry.[1]

Executive Summary

1-(4-Chlorobutan-2-yl)pyrrolidine represents a high-value "tethered" electrophile in organic synthesis.[1][2] Its structural uniqueness lies in the placement of a leaving group (chloride) on a secondary alkyl chain attached to a tertiary amine (pyrrolidine). This architecture predisposes the molecule to intramolecular cyclization , making it a premier precursor for accessing the pyrrolizidine core—a bicyclic scaffold ubiquitous in bioactive alkaloids and pharmaceutical agents.

This guide details the mechanistic pathways, reaction protocols, and critical control points for utilizing this reagent to generate 3-methylpyrrolizidines and related quaternary ammonium salts.

Mechanistic Insight & Reactivity Profile[1]

The Cyclization Imperative